molecular formula C15H16N2O B10801909 1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one

1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one

Cat. No.: B10801909
M. Wt: 240.30 g/mol
InChI Key: JBPMWJSTBHXKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indazole ring system. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) . The resulting product is then purified through chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Properties

IUPAC Name

1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(18)15-13-9-5-6-10-14(13)17(16-15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMWJSTBHXKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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